molecular formula C20H32O4 B1212338 2,4-dihydroxy-6-tridecylbenzoic acid CAS No. 62071-09-4

2,4-dihydroxy-6-tridecylbenzoic acid

Cat. No.: B1212338
CAS No.: 62071-09-4
M. Wt: 336.5 g/mol
InChI Key: SGSYRRSNJWAOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dihydroxy-6-tridecylbenzoic acid is an organic compound with the molecular formula C20H32O4. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions, and a tridecyl chain at the 6 position. This compound is known for its role in the synthesis of pentaketide resorcyclic acid by type III polyketide synthase from Neurospora crassa.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6-tridecylbenzoic acid can be achieved through various organic reactionsThe reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and alkylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-tridecylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2,4-Dihydroxy-6-tridecylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

    Biology: Investigated for its role in the biosynthesis of natural products and its interaction with enzymes.

    Medicine: Explored for its potential antibacterial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-6-tridecylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid: Lacks the tridecyl chain, making it less hydrophobic.

    2,4-Dihydroxy-6-undecylbenzoic acid: Similar structure but with a shorter alkyl chain.

    2,4-Dihydroxy-6-pentadecylbenzoic acid: Similar structure but with a longer alkyl chain.

Uniqueness

2,4-Dihydroxy-6-tridecylbenzoic acid is unique due to its specific alkyl chain length, which influences its hydrophobicity and biological activity. This makes it particularly useful in studies related to membrane interactions and hydrophobic drug design .

Properties

CAS No.

62071-09-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

2,4-dihydroxy-6-tridecylbenzoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-17(21)15-18(22)19(16)20(23)24/h14-15,21-22H,2-13H2,1H3,(H,23,24)

InChI Key

SGSYRRSNJWAOJZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O

62071-09-4

Synonyms

6-TDRA
6-tridecylresorcylic acid

Origin of Product

United States

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